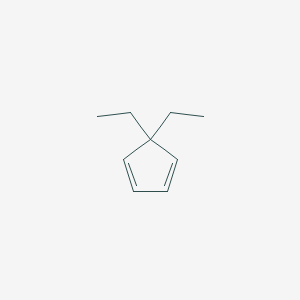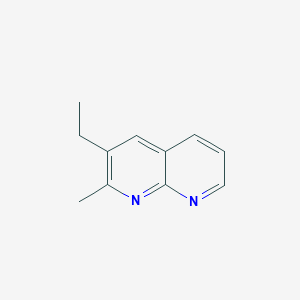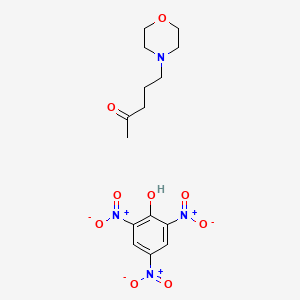
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-ylpentan-2-one typically involves the reaction of morpholine with a suitable ketone, such as 2-pentanone, under acidic or basic conditions. The reaction proceeds through nucleophilic addition of the morpholine to the carbonyl group of the ketone, followed by dehydration to form the final product .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro derivative without over-nitration or decomposition of the phenol .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to maintain precise control over reaction conditions and ensure safety due to the explosive nature of the compound . The production of 5-Morpholin-4-ylpentan-2-one on an industrial scale would similarly involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Morpholin-4-ylpentan-2-one can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents for these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo electrophilic substitution reactions, such as nitration and halogenation, as well as reduction reactions to form aminophenols .
Major Products: The major products formed from the reactions of 5-Morpholin-4-ylpentan-2-one depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols . For 2,4,6-trinitrophenol, reduction typically results in the formation of 2,4,6-triaminophenol .
Wissenschaftliche Forschungsanwendungen
5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol has potential applications in various scientific research fields. In chemistry, it can be used as a reagent for studying reaction mechanisms and kinetics. In biology, it may serve as a probe for investigating enzyme activities and protein interactions. In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities .
Wirkmechanismus
The mechanism of action of 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The morpholine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the nitro groups in 2,4,6-trinitrophenol can participate in redox reactions and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,4,6-Trinitrotoluene (TNT)
- 2,4-Dinitrophenol
- 2,4,6-Trinitroaniline
Uniqueness: 5-Morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol is unique due to the combination of a morpholine derivative and a highly nitrated phenol. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61025-48-7 |
|---|---|
Molekularformel |
C15H20N4O9 |
Molekulargewicht |
400.34 g/mol |
IUPAC-Name |
5-morpholin-4-ylpentan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H17NO2.C6H3N3O7/c1-9(11)3-2-4-10-5-7-12-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H2,1H3;1-2,10H |
InChI-Schlüssel |
JXTFKDYKTYUXEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCN1CCOCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



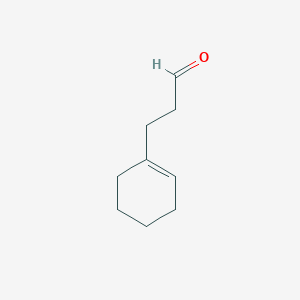
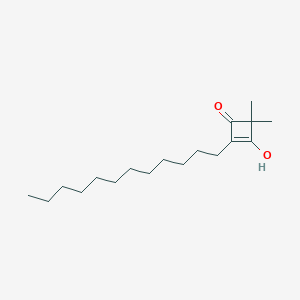
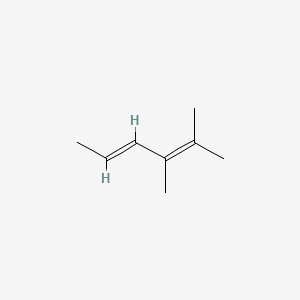
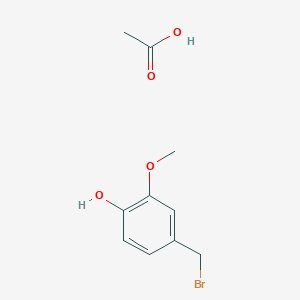
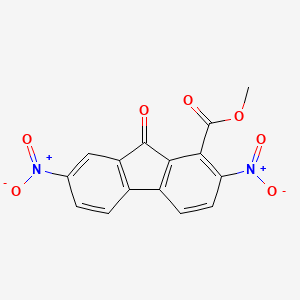
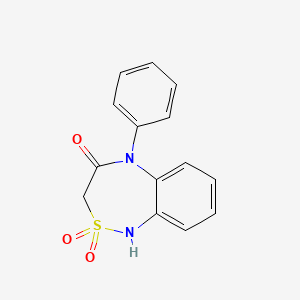
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
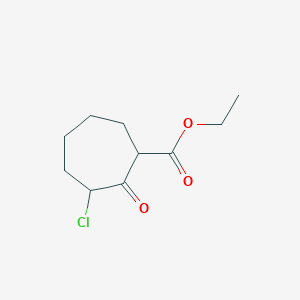
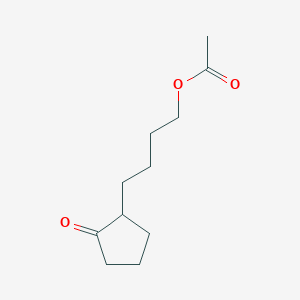
![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

